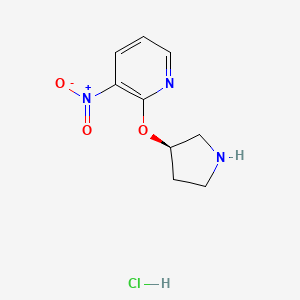

(R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride

説明

“®-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O . It has a molecular weight of 200.67 . The compound is a yellow to brown solid . It is stored at a temperature of 2-8°C .

Synthesis Analysis

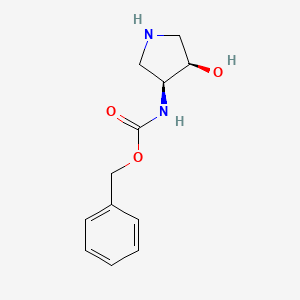

The synthesis of pyrrolidine compounds, such as “®-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The specific synthesis pathway for this compound is not available in the data I have.Molecular Structure Analysis

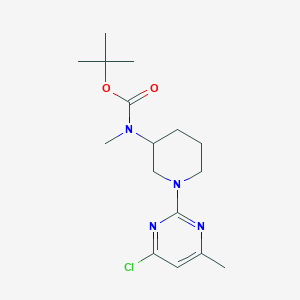

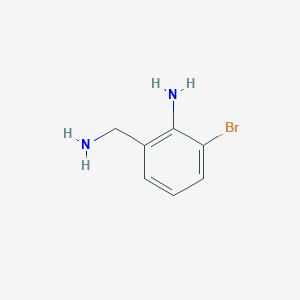

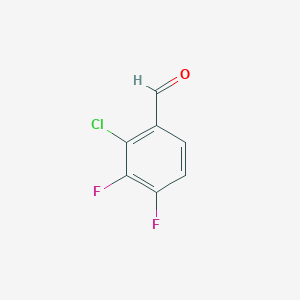

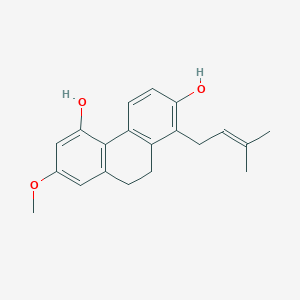

The molecular structure of “®-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis

“®-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride” is a yellow to brown solid . It has a molecular weight of 200.67 and is stored at a temperature of 2-8°C .科学的研究の応用

Pyrrolidines Synthesis

- Pyrrolidines, including derivatives similar to (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride, are significant in medicine and industry, utilized in dyes and agrochemical substances. Their synthesis, explored through [3+2] cycloaddition, shows promise for analogous reactions involving other 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).

Catalytic Synthesis Applications

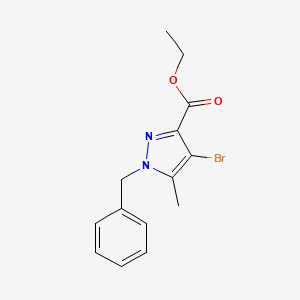

- Pyridine derivatives, such as this compound, can play a role in the catalytic synthesis of isocyanates. This involves the carbonylation of aromatic nitro compounds, highlighting their potential in synthetic chemistry (Manov-Yuvenskii et al., 1980).

Chromatography Applications

- Derivatives of pyrrolidines are used as fluorescent chiral reagents in high-performance liquid chromatography for resolving enantiomers of amines and alcohols. This showcases their application in analytical chemistry for chiral compound separation (Toyo’oka et al., 1994).

Annulation Reactions

- Compounds related to this compound are involved in [3 + 2 + 1] annulation reactions for preparing pyridine N-oxides. This method is significant in organic synthesis, providing access to various pyridine derivatives (Davies et al., 2001).

Organic Vapor Sensing

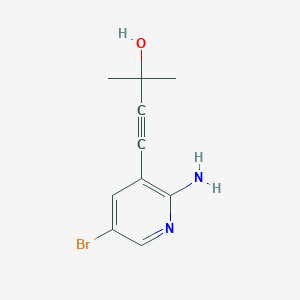

- Novel pyridine derivatives, closely related to this compound, have been synthesized for sensing organic vapors. This application is important in environmental monitoring and safety (Mızrak et al., 2017).

Energetic Material Synthesis

- Pyridine-based compounds, similar to this compound, are utilized in the synthesis of energetic materials. These materials have applications in explosives and propellants, demonstrating the compound's versatility in advanced materials science (Ma et al., 2018).

Safety and Hazards

The safety information for “®-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride” indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P280 and P305+P351+P338 . The compound is labeled with an exclamation mark pictogram and has a signal word "Warning" .

将来の方向性

The future directions for research on “®-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride” and similar compounds could involve further exploration of the pharmacophore space, investigation of the influence of steric factors on biological activity, and design of new pyrrolidine compounds with different biological profiles .

特性

IUPAC Name |

3-nitro-2-[(3R)-pyrrolidin-3-yl]oxypyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3.ClH/c13-12(14)8-2-1-4-11-9(8)15-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRWQHLYSQIAQQ-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=CC=N2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=C(C=CC=N2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286208-33-0 | |

| Record name | Pyridine, 3-nitro-2-[(3R)-3-pyrrolidinyloxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride](/img/structure/B3027279.png)

![(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3027282.png)

![Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride](/img/structure/B3027283.png)